2-Pentene, 5-bromo-, (2E)-

Description

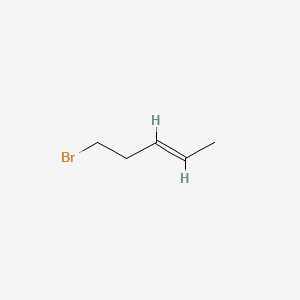

(2E)-5-Bromo-2-pentene (CAS: 51952-42-2) is an organobromine compound with the molecular formula C₅H₉Br and an average molecular weight of 149.03 g/mol . It features a trans-configuration (E-isomer) double bond between C2 and C3, with a bromine substituent at the terminal C5 position. This structural arrangement confers unique reactivity due to the electron-withdrawing nature of bromine and the steric accessibility of the double bond. The compound is utilized in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

(E)-5-bromopent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-2-3-4-5-6/h2-3H,4-5H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUCEINLRQGOSH-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51952-42-2 | |

| Record name | 5-bromopent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Pentene, 5-bromo-, (2E)- involves the hydroboration of 5-bromo-1-pentene followed by oxidation. The process typically includes the following steps :

Hydroboration: 5-bromo-1-pentene is reacted with boron trichloride in the presence of triethylsilane at low temperatures (-78°C) to form a boronic acid intermediate.

Oxidation: The boronic acid intermediate is then oxidized to yield 2-Pentene, 5-bromo-, (2E)-.

Industrial Production Methods

Industrial production of 2-Pentene, 5-bromo-, (2E)- often involves similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Pentene, 5-bromo-, (2E)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.

Addition Reactions: The double bond in the compound can participate in addition reactions with halogens (e.g., bromine) to form vicinal dihalides.

Elimination Reactions: The compound can undergo elimination reactions to form alkynes.

Common Reagents and Conditions

Substitution: Typically involves nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Addition: Involves halogens like bromine in inert solvents such as carbon tetrachloride or dichloromethane.

Elimination: Requires strong bases like potassium tert-butoxide in aprotic solvents.

Major Products Formed

Substitution: Alcohols

Addition: Vicinal dihalides

Elimination: Alkynes

Scientific Research Applications

Pharmaceutical Development

2-Pentene, 5-bromo-, serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for selective reactions that can lead to the formation of more complex molecules. For instance:

- Case Study : Research has demonstrated its utility in synthesizing brominated derivatives that exhibit antimicrobial properties. These derivatives have shown promise in treating infections resistant to conventional antibiotics.

Agrochemical Applications

The compound is also used in the development of agrochemicals, particularly pesticides and herbicides. Its reactivity allows for the modification of existing chemical structures to enhance efficacy and reduce environmental impact.

- Case Study : A study indicated that derivatives synthesized from 2-Pentene, 5-bromo-, displayed improved insecticidal activity compared to their non-brominated counterparts, suggesting a potential pathway for developing safer agricultural chemicals.

Interaction Studies

Research involving interaction studies focuses on the reactivity of 2-Pentene, 5-bromo-, with nucleophiles and electrophiles. These studies are crucial for understanding its potential as a precursor for more complex organic molecules.

- Findings : Interaction with nucleophiles has been shown to yield products that can be further utilized in organic synthesis, demonstrating its role as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Pentene, 5-bromo-, (2E)- primarily involves its reactivity as an alkene and a brominated compound. The double bond allows for addition reactions, while the bromine atom can participate in substitution reactions. The formation of cyclic halonium ions during halogenation is a key intermediate step in its reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares (2E)-5-bromo-2-pentene with related brominated alkenes and olefins:

Key Observations:

- Substituent Position : Bromine placement significantly alters reactivity. Terminal bromine in 5-bromo-1-pentene enhances electrophilicity at C1, while in (2E)-5-bromo-2-pentene, the allylic bromine facilitates substitution or elimination .

- Steric Effects : Branched derivatives like 5-bromo-2,3-dimethyl-2-pentene exhibit reduced reactivity due to steric hindrance from methyl groups .

- Conjugation: The conjugated diene in (2E,4E)-5-bromo-2,4-pentadienal enables participation in cycloaddition reactions, unlike non-conjugated analogs .

Reactivity in Chemical Reactions

Elimination and Substitution

- (2E)-5-Bromo-2-pentene : Undergoes allylic bromine substitution via SN2 mechanisms or elimination to form dienes, depending on reaction conditions .

- 5-Bromo-1-pentene : The terminal bromine favors elimination to form 1,3-pentadiene, as seen in dehydrohalogenation reactions .

- (2E)-1,5-Dibromo-2-pentene : Dual bromine substituents enable sequential elimination, yielding conjugated trienes or cross-coupled products .

Catalytic Processes

- In aromatization and desulfurization studies, non-brominated 2-pentene showed higher conversion rates than 1-pentene but lower aromatization efficiency . Bromination likely alters these pathways by deactivating the double bond toward π-complexation with catalysts like Ni/ZnO .

Isomer-Specific Behavior

- Ignition Delay: Non-brominated 2-pentene isomers ignite faster than 1-pentene due to double bond stability . Bromination likely increases ignition delays due to bromine’s flame-retardant properties, though direct evidence is lacking.

- Stereochemical Effects : The E-configuration in (2E)-5-bromo-2-pentene ensures spatial separation of substituents, minimizing steric clashes during reactions compared to Z-isomers .

Biological Activity

2-Pentene, 5-bromo-, (2E)-, also known as 5-bromo-2-pentene, is an organic compound with significant implications in both chemical synthesis and biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

- Molecular Formula : C5H9Br

- Molecular Weight : Approximately 149.029 g/mol

- Physical State : Colorless to pale yellow liquid

- Boiling Point : About 129.5 °C

- Density : Approximately 1.264 g/cm³

Target of Action

As an alkene, 2-Pentene, 5-bromo-, (2E)- primarily undergoes reactions with electrophiles due to the electron-rich nature of its carbon-carbon double bond. The presence of the bromine atom enhances its reactivity, allowing it to participate in electrophilic addition reactions.

Mode of Action

The compound's mode of action involves electrophilic addition, a common reaction mechanism for alkenes. This process can lead to the formation of various products, including vicinal dihalides through halogenation reactions.

Biochemical Pathways

The compound can participate in several biochemical pathways:

- Halogenation : Producing dihalides that are important in various biochemical processes.

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, which can alter the biological activity of the compound.

Case Studies and Research Findings

- Reactivity Studies : Interaction studies have shown that 2-Pentene, 5-bromo-, (2E)- reacts readily with nucleophiles and electrophiles, making it a suitable precursor for synthesizing more complex organic molecules.

- Pharmaceutical Applications : The compound has been utilized in the synthesis of potential drug candidates and bioactive compounds. Its ability to undergo selective reactions due to geometric isomerism (E/Z) enhances its utility in medicinal chemistry.

- Enzyme Mechanism Studies : In biological research, 2-Pentene, 5-bromo-, (2E)- serves as a probe in biochemical assays to study enzyme mechanisms. Its reactivity allows researchers to investigate how enzymes interact with alkenes and their derivatives.

Comparative Analysis

To better understand the uniqueness of 2-Pentene, 5-bromo-, (2E)- compared to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 2-Pentene, 5-bromo-, (2E)- | C5H9Br | 149.029 g/mol | Bromine at C5; participates in electrophilic addition |

| 1-Bromopropene | C3H5Br | 107.98 g/mol | Shorter carbon chain; more reactive due to terminal double bond |

| 3-Bromobutene | C4H7Br | 135.00 g/mol | Similar reactivity; bromine at different carbon position |

| 5-Bromo-2-methylpent-2-ene | C6H11Br | 163.06 g/mol | Contains additional methyl group; higher molecular weight |

Q & A

Basic: What are the optimal synthetic routes for (2E)-5-bromo-2-pentene, and how do reaction conditions influence product selectivity?

Methodological Answer:

The synthesis of (2E)-5-bromo-2-pentene can involve elimination reactions of vicinal dihalides or Grignard coupling with halogenated precursors. For example, adjusting reaction temperature and base strength is critical:

- Low temperatures (-40°C) minimize side products like propylene but slow cross-coupling (e.g., 2-pentene formation) .

- Strong bases (e.g., KOtBu) favor E2 elimination, producing alkenes via anti-periplanar geometry, while weaker bases may promote substitution .

Experimental design should include GC-MS monitoring to track intermediates and optimize conditions for stereochemical control .

Basic: Which spectroscopic techniques are most effective for characterizing (2E)-5-bromo-2-pentene?

Methodological Answer:

Key techniques include:

- IR Spectroscopy : Identifies C-Br (~550–600 cm⁻¹) and C=C (~1650 cm⁻¹) stretches. NIST databases provide reference spectra for comparison .

- Mass Spectrometry (EI) : Fragmentation patterns (e.g., loss of Br· or allylic cleavage) confirm molecular structure .

- Gas Chromatography (GC) : Resolves cis/trans isomers using retention indices calibrated against NIST standards .

Advanced: How can discrepancies in reported thermodynamic data (e.g., ΔrH°) for (2E)-5-bromo-2-pentene be resolved?

Methodological Answer:

Contradictions in enthalpy values (e.g., ΔrH° ranging from -4.90 to -4 kJ/mol) arise from differences in experimental methods (e.g., equilibrium vs. calorimetry) . To resolve discrepancies:

- Cross-validate using multiple techniques (e.g., Eqk for gas-phase isomerization vs. solution-phase calorimetry).

- Reassess purity via high-resolution GC or NMR, as impurities skew measurements .

- Computational modeling (DFT or ab initio) can predict theoretical ΔrH° for comparison .

Advanced: What mechanistic insights govern the stereochemical outcomes of elimination reactions involving brominated pentene precursors?

Methodological Answer:

The E2 mechanism dominates, with stereoselectivity dictated by:

- Base steric effects : Bulky bases (e.g., KOtBu) favor less substituted transition states, enhancing (E)-isomer formation .

- Substrate geometry : Anti-periplanar alignment of H and Br in precursors like 2-bromo-2-methylpentane ensures trans-alkene formation .

Kinetic isotope effects (KIE) and isotopic labeling (e.g., D₂O quenching) can probe hydrogen abstraction steps .

Advanced: How do solvent polarity and temperature affect the stability and reactivity of (2E)-5-bromo-2-pentene in cross-coupling reactions?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF) : Stabilize carbocation intermediates in SN1 pathways but may promote elimination. Use dielectric constant measurements to optimize solvent choice .

- Low temperatures (~0°C) : Suppress thermal decomposition (e.g., Br· radical formation) observed in GC-MS traces at elevated temperatures .

- Arrhenius plots of reaction rates at varying temperatures quantify activation energy barriers for competing pathways .

Basic: What safety protocols are essential when handling (2E)-5-bromo-2-pentene in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks, as brominated alkenes are volatile and irritant .

- Personal Protective Equipment (PPE) : Nitrile gloves and splash goggles prevent dermal/ocular exposure .

- Waste disposal : Quench residual bromoalkene with NaHCO₃ before aqueous neutralization .

Advanced: How can computational chemistry predict the regioselectivity of electrophilic additions to (2E)-5-bromo-2-pentene?

Methodological Answer:

- Frontier Molecular Orbital (FMO) theory : Identify electron-rich regions (e.g., C=C π-bond) susceptible to electrophilic attack.

- *DFT calculations (e.g., B3LYP/6-31G)**: Map electrostatic potential surfaces to predict adduct formation (e.g., bromine directing to allylic positions) .

- Kinetic vs. thermodynamic control : Compare transition state energies (IRC analysis) for competing pathways .

Basic: What chromatographic methods are suitable for purifying (2E)-5-bromo-2-pentene from reaction mixtures?

Methodological Answer:

- Flash Chromatography : Use silica gel with hexane/ethyl acetate (95:5) to separate nonpolar bromoalkene from polar byproducts.

- Preparative GC : Ideal for small-scale isolation; optimize column temperature to resolve cis/trans isomers .

- Retention Index Calibration : Compare with NIST databases to confirm elution order .

Advanced: How do isotopic labeling studies elucidate the degradation pathways of (2E)-5-bromo-2-pentene under environmental conditions?

Methodological Answer:

- 13C or 2H labeling : Track bond cleavage in hydrolysis or photolysis experiments via LC-MS/MS.

- Radical trapping agents (e.g., TEMPO) : Identify Br· radical intermediates in UV-induced degradation .

- Kinetic isotope effects (KIE) : Compare degradation rates of labeled vs. unlabeled compounds to infer mechanistic steps .

Advanced: What strategies mitigate catalyst poisoning in transition-metal-catalyzed reactions involving brominated alkenes?

Methodological Answer:

- Ligand design : Use electron-rich phosphine ligands (e.g., XylSKEWPHOS) to stabilize metal centers against Br⁻ leaching .

- Pre-catalyst activation : Reduce Pd(II) to Pd(0) in situ to maintain catalytic activity in cross-coupling .

- Chelation additives (e.g., EDTA) : Sequester trace metals that deactivate catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.